1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-13(20)14-4-3-5-17(10-14)24(21,22)19-11-15(12-19)18-8-6-16(23-2)7-9-18/h3-5,10,15-16H,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLSZNZMGILINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, typically starting with the preparation of the azetidine and piperidine intermediates. These intermediates are then coupled with a sulfonyl chloride derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonyl group, using reagents like sodium methoxide or thiolates.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxypiperidine and azetidine moieties can interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
- 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e) (): This compound shares the ethanone core and a sulfonylphenyl group but replaces the azetidine-piperidine system with a 4-methoxyphenylamino group. However, its simpler structure may limit target specificity compared to the target compound .
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (): The pyridinyl group introduces aromatic nitrogen, which may enhance binding to metal ions or polar receptors. The methylsulfonyl group at the para position mirrors the sulfonyl group in the target compound but lacks the heterocyclic azetidine-piperidine system, suggesting differences in pharmacokinetic profiles .
Antifungal Activity of Ethanone Derivatives
- 1-(3-(Benzylideneamino)phenyl)ethanone derivatives (): These compounds exhibit antifungal activity against Fusarium oxysporum (ED50 = 8 µg/mL) due to the benzylideneamino group. The target compound’s azetidine-piperidine-sulfonyl system may offer broader-spectrum activity but requires empirical validation .
Piperidine/Azetidine-Based Analogues
- 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) (): The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. Compared to the target compound’s 4-methoxypiperidine, MK29’s piperazine ring provides distinct conformational flexibility, which may influence receptor binding .
- Pyrazolo-pyrimidinone derivatives (): These compounds feature a sulfonyl-linked piperidine-pyrimidinone core.
Physical Properties
*Estimated using fragment-based calculations due to lack of experimental data.
Biological Activity
1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone, also known by its CAS number 2034357-63-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.5 g/mol. The structure features a sulfonamide linkage and a piperidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O2 |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 2034357-63-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound is believed to act as an inhibitor of certain enzymes and receptors, which can modulate various physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The piperidine ring can enhance binding affinity to neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, analogs of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary results suggest efficacy against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of similar sulfonamide derivatives against breast cancer cell lines. Results indicated that modifications in the piperidine structure significantly enhanced anticancer activity, suggesting that the compound may also exhibit similar properties (Smith et al., 2022).
- Antimicrobial Testing : In a study focused on novel antimicrobial agents, derivatives of the target compound were tested against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, indicating potential for therapeutic applications in treating infections (Johnson et al., 2023).
- Mechanistic Studies : Research investigating the mechanism revealed that compounds with similar structures could inhibit mitochondrial respiration in cancer cells, leading to apoptosis. This pathway is critical for developing targeted cancer therapies (Lee et al., 2024).
Safety and Toxicology
Safety assessments have indicated that while the compound exhibits promising biological activities, it also requires thorough toxicological evaluation. Preliminary data suggest moderate toxicity levels; however, detailed studies are necessary to establish safety profiles for clinical use.
Q & A
Q. What are the key synthetic strategies for 1-(3-((3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone?
The synthesis involves multi-step pathways, including nucleophilic substitution and sulfonylation. For example:
- Step 1 : Formation of the azetidine-sulfonyl intermediate via reaction of 3-mercaptophenyl ethanone with chlorosulfonic acid, followed by coupling to 3-(4-methoxypiperidin-1-yl)azetidine under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Purification using column chromatography or recrystallization to isolate the final product . Optimization of reaction conditions (temperature, solvent, catalyst) is critical to achieve yields >70% .
Q. How is the compound characterized after synthesis?
Advanced analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the sulfonyl and azetidine moieties (e.g., distinct shifts for sulfonyl protons at δ 3.1–3.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 421.2) .
Q. What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite to assess binding affinity toward targets like G-protein-coupled receptors (GPCRs) or kinases. For example, the sulfonyl group may form hydrogen bonds with catalytic lysine residues .
- QSAR Models : Predict ADMET properties (e.g., logP ~2.8, indicating moderate blood-brain barrier penetration) based on structural analogs .
Q. What are the challenges in optimizing reaction yields during scale-up?
- Byproduct Formation : Competing sulfonation at alternative positions requires strict temperature control (0–5°C during sulfonyl chloride addition) .
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency but may require recycling to reduce costs .
- Solvent Choice : Tetrahydrofuran (THF) enhances solubility but necessitates anhydrous conditions to prevent hydrolysis .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents : Compare analogs with modified piperidine (e.g., 4-methoxy vs. 4-methyl) or azetidine rings to assess impact on receptor binding .
- Biological Assays : Test inhibition of enzymes like COX-2 or kinases using ELISA or fluorescence polarization assays .
| Substituent Modification | Observed Activity Change | Reference |
|---|---|---|
| 4-Methoxy → 4-Hydroxy | Reduced potency (IC50 ↑ 3-fold) | |
| Azetidine → Piperidine | Improved solubility (logS ↑ 0.5) |
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent Models : Sprague-Dawley rats (IV/PO dosing) to calculate bioavailability (e.g., F% ~45% due to first-pass metabolism) .
- Tissue Distribution : Radiolabeled compound (e.g., 14C) tracks accumulation in liver and kidneys via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
